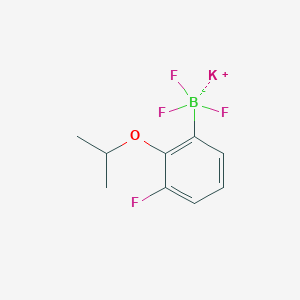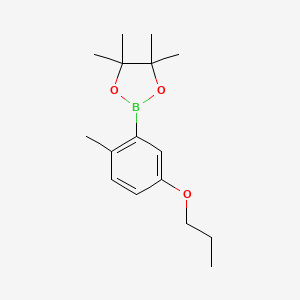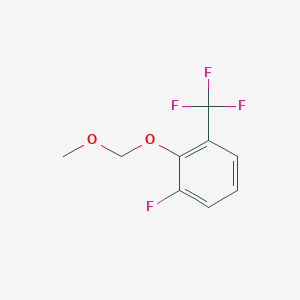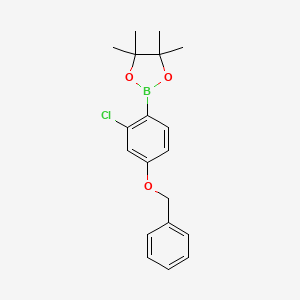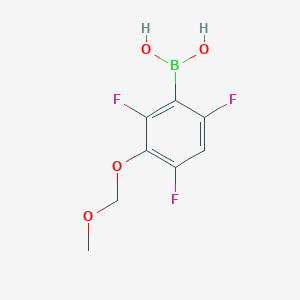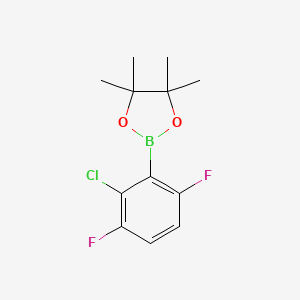
2-Chloro-3,6-difluorophenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,6-difluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-3,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran or dichloromethane
Temperature: Room temperature to reflux
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Continuous flow systems: To ensure consistent quality and yield
Purification: Crystallization or column chromatography to achieve high purity
化学反应分析
Types of Reactions
2-Chloro-3,6-difluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: Formation of biaryl compounds
Protodeboronation: Removal of the boronic ester group
Oxidation: Conversion to phenols or quinones
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water
Protodeboronation: Acids like hydrochloric acid or sulfuric acid
Oxidation: Hydrogen peroxide or other oxidizing agents
Major Products
Biaryl Compounds: From Suzuki–Miyaura coupling
Phenols: From oxidation reactions
Hydrocarbons: From protodeboronation
科学研究应用
2-Chloro-3,6-difluorophenylboronic acid pinacol ester is used in various scientific research applications:
Chemistry: As a reagent in the synthesis of complex organic molecules
Biology: In the development of boron-containing drugs and probes
Medicine: For the synthesis of pharmaceuticals and diagnostic agents
Industry: In the production of polymers and advanced materials
作用机制
The mechanism of action of 2-Chloro-3,6-difluorophenylboronic acid pinacol ester involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The compound acts as a nucleophile in Suzuki–Miyaura coupling, where it reacts with electrophilic palladium complexes to form carbon-carbon bonds. The molecular targets and pathways involved include:
Palladium Catalysts: Facilitating the transmetalation step
Bases: Enhancing the reactivity of the boronic ester
相似化合物的比较
2-Chloro-3,6-difluorophenylboronic acid pinacol ester is compared with other similar compounds such as:
- 3-Chloro-2,6-difluorophenylboronic acid
- 2-Chloro-4,5-difluorophenylboronic acid
- 2-Bromo-3,6-difluorophenylboronic acid
Uniqueness
- Stability : Higher stability compared to other boronic acids
- Reactivity : Enhanced reactivity in Suzuki–Miyaura coupling
- Versatility : Broad range of applications in various fields
These features make this compound a valuable compound in both research and industrial applications.
属性
IUPAC Name |
2-(2-chloro-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWLHJPECHYYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


